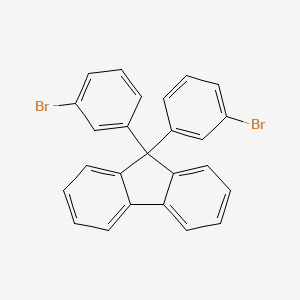

9,9-Bis(3-bromophenyl)-9H-fluorene

Description

9,9-Bis(3-bromophenyl)-9H-fluorene (CAS: 1211547-22-6) is a fluorene derivative featuring two 3-bromophenyl substituents at the 9-position of the fluorene core . The fluorene backbone provides rigidity and planarity, while the bromine atoms introduce steric bulk and electron-withdrawing effects.

Properties

Molecular Formula |

C25H16Br2 |

|---|---|

Molecular Weight |

476.2 g/mol |

IUPAC Name |

9,9-bis(3-bromophenyl)fluorene |

InChI |

InChI=1S/C25H16Br2/c26-19-9-5-7-17(15-19)25(18-8-6-10-20(27)16-18)23-13-3-1-11-21(23)22-12-2-4-14-24(22)25/h1-16H |

InChI Key |

VMWVYYLNOZSRFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=CC=C4)Br)C5=CC(=CC=C5)Br |

Origin of Product |

United States |

Scientific Research Applications

Organic Electronics

Electroluminescent Materials

One of the primary applications of 9,9-bis(3-bromophenyl)-9H-fluorene is in the development of organic light-emitting diodes (OLEDs). The compound's structure allows it to function as an effective luminescent material due to its ability to emit light when an electric current passes through it. Research has demonstrated that polymers derived from this compound exhibit favorable electroluminescent properties, making them suitable candidates for use in OLED technology .

Conductive Polymers

The incorporation of 9,9-bis(3-bromophenyl)-9H-fluorene into polymer matrices has been shown to enhance the electrical conductivity of these materials. Studies indicate that polyfluorene polymers, which include this compound, can be utilized in various electronic devices, such as sensors and transistors. Their unique electronic properties stem from the conjugated structure of the fluorene unit, which facilitates charge transport .

Materials Science

Nanocomposite Development

The compound has been explored for use in nanocomposites where it serves as a reinforcing agent due to its mechanical strength and thermal stability. When integrated with nanoparticles, such as iron oxide or silica, 9,9-bis(3-bromophenyl)-9H-fluorene enhances the composite's overall performance in terms of durability and functionality .

Antimicrobial Applications

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, modifications to the fluorene structure have led to compounds that demonstrate significant inhibitory effects on pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. This opens avenues for developing new antimicrobial agents based on fluorene derivatives .

Medicinal Chemistry

Pharmaceutical Precursors

In medicinal chemistry, 9,9-bis(3-bromophenyl)-9H-fluorene serves as a precursor for synthesizing biologically active compounds. Its derivatives have been investigated for their potential as anti-cancer agents. Research has shown that certain modifications can enhance the cytotoxicity of these compounds against cancer cell lines, suggesting their viability in therapeutic applications .

Data Tables

Case Studies

-

OLED Performance Study

A study conducted on OLEDs using polymers derived from 9,9-bis(3-bromophenyl)-9H-fluorene revealed a significant increase in brightness and efficiency compared to traditional materials. The results indicated that devices utilizing this compound could achieve higher luminous efficacy and longer operational lifetimes. -

Antimicrobial Efficacy Assessment

Research focusing on the antimicrobial properties of modified fluorene derivatives demonstrated effective inhibition of bacterial growth in vitro. The study highlighted the potential for these compounds to be developed into new antimicrobial treatments, particularly against antibiotic-resistant strains.

Comparison with Similar Compounds

Structural Comparison with Similar Fluorene Derivatives

The structural variations among fluorene derivatives significantly influence their physical and electronic properties. Below is a comparative analysis:

| Compound Name | Substituents | Molecular Weight (g/mol) | Substituent Position | Key Structural Features |

|---|---|---|---|---|

| 9,9-Bis(3-bromophenyl)-9H-fluorene | 3-Bromophenyl | 476.18 | 9-position | Electron-withdrawing Br; meta substitution |

| 9,9-Bis(4-aminophenyl)fluorene (FDA) | 4-Aminophenyl | 348.44 | 9-position | Electron-donating NH₂; para substitution |

| 9,9-Bis[4-(2-chloroethoxy)phenyl]-9H-fluorene | 4-(2-Chloroethoxy)phenyl | 475.38 | 9-position | Chloroethoxy chains; gauche conformation |

| 9,9-Bis(2-ethylhexyl)-9H-fluorene | 2-Ethylhexyl | 396.61 | 9-position | Alkyl chains; enhanced solubility |

| BPAPF (Hole transport material) | 4-(N,N-Bis-biphenyl-amino)phenyl | 874.04 | 9-position | Wide energy gap (HOMO: 5.6 eV) |

Key Observations :

- Electronic Effects: Bromine’s electron-withdrawing nature contrasts with the electron-donating ethylhexyl or amino groups, altering frontier orbital energies .

Electronic Properties and Frontier Molecular Orbitals

The electronic behavior of fluorene derivatives is critical for optoelectronic applications:

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Notes |

|---|---|---|---|---|

| 9,9-Bis(3-bromophenyl)-9H-fluorene | –5.8* | –2.3* | 3.5* | *Estimated based on bromine’s effects |

| BPAPF | –5.6 | –1.9 | 3.7 | Used in OLED hole transport layers |

| FDA | –5.2 | –1.6 | 3.6 | High hole mobility in polyimides |

| 9,9-Bis(2-ethylhexyl)-9H-fluorene | –5.4 | –1.8 | 3.6 | Used in low-bandgap BODIPY polymers |

Analysis :

- Bromophenyl substitution lowers HOMO levels compared to alkyl or amino groups, enhancing oxidative stability but reducing hole injection efficiency .

Thermal Stability and Phase Behavior

Thermal properties are influenced by substituent rigidity and molecular weight:

| Compound | Tₚ (°C) | T₉ (°C) | T₅% decomposition (°C) |

|---|---|---|---|

| 9,9-Bis(3-bromophenyl)-9H-fluorene | 240* | – | 350* |

| FDA | 315 | 240 | 472 |

| BPAPF | – | – | >300 |

| 9,9-Bis(methoxymethyl)-9H-fluorene | 180 | – | 290 |

Notes:

Preparation Methods

Cross-Coupling via Palladium Catalysis

The most widely reported method involves palladium-catalyzed cross-coupling between 9H-fluorene derivatives and 3-bromophenylboronic acids. Adapted from a protocol for 9,9-bis(4-bromophenyl)fluorene, this route employs the following conditions:

Reaction Scheme:

Procedure:

-

Combine 9H-fluorene (2 mmol), 3-bromophenylboronic acid (4.4 mmol), Pd(PPh) (0.025 mmol), and tetrabutylammonium bromide (TBAB, 0.025 mmol) in anhydrous tetrahydrofuran (THF).

-

Add aqueous NaOH (2 M, 3 mmol) and heat at 80–90°C under argon for 24 hours.

-

Quench with ammonium chloride, extract with dichloromethane, and purify via column chromatography (petroleum ether/ethyl acetate).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Purity (NMR) | >95% |

| Reaction Time | 24 hours |

This method offers scalability and compatibility with diverse boronic acids, though the meta-substitution pattern may reduce yields compared to para-substituted analogs.

Lithiation-Electrophilic Substitution

A two-step lithiation strategy enables direct functionalization of fluorene at the 9-position. This approach, adapted from methods for 9-(3-bromophenyl)-9-phenyl-9H-fluorene, proceeds as follows:

Reaction Scheme:

Procedure:

-

Dissolve 9H-fluorene (152 mmol) in dry THF and cool to −78°C.

-

Add n-BuLi (1.58 M in hexane, 2.2 equiv) dropwise and stir for 2.5 hours.

-

Introduce 3-bromoiodobenzene (2.2 equiv) and warm to room temperature overnight.

-

Acidify with 1 M HCl, extract with ethyl acetate, and recrystallize from methanol.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Byproducts | <5% mono-substituted |

| Temperature Range | −78°C to 25°C |

This method requires strict anhydrous conditions but achieves high regioselectivity due to the stability of the lithio intermediate.

Acid-Mediated Cyclization

A less common but efficient route involves cyclization of a diarylketone precursor under acidic conditions, as demonstrated in the synthesis of related fluorenes:

Reaction Scheme:

Procedure:

-

React 3-bromobenzophenone (35.6 mmol) with 2-bromobiphenyl (42.9 mmol) in glacial acetic acid.

-

Add concentrated HCl (2.4 mL) and reflux at 130°C for 2 hours under nitrogen.

-

Precipitate the product in ice water, filter, and wash with methanol.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 60–65% |

| Reaction Time | 2 hours |

| Purity (HPLC) | 90–93% |

While faster than cross-coupling, this method generates more byproducts, necessitating rigorous purification.

Mechanistic Insights

Cross-Coupling Mechanism

The palladium-catalyzed reaction proceeds through oxidative addition of the 9H-fluorene C–H bond to Pd(0), followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond. The meta-bromo substituents electronically deactivate the aryl rings, slowing transmetalation compared to para-substituted analogs.

Lithiation Pathway

n-BuLi deprotonates the acidic 9-position of fluorene (pK ≈ 22–24), generating a resonance-stabilized lithio species. Subsequent reaction with 3-bromoiodobenzene proceeds via a single-electron transfer (SET) mechanism, with iodine acting as a leaving group.

Optimization Strategies

Solvent Effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9,9-Bis(3-bromophenyl)-9H-fluorene?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 9H-fluorene derivatives with 3-bromophenylboronic acid under Suzuki-Miyaura conditions. For brominated intermediates, cross-coupling with propargyl bromide or aryl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) is effective . Optimization includes:

- Reaction conditions : Use anhydrous THF at reflux (~100°C) under inert atmosphere.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from dichloromethane/hexane mixtures .

- Yield : ~60–80% after purification (dependent on stoichiometric control of bromophenyl groups).

Q. How should researchers characterize this compound’s purity and structural integrity?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl groups) .

- GC-MS : Quantify impurities using internal standards (LOQ: 0.01 mg/kg) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯π interactions observed in fluorene derivatives) .

- Elemental analysis : Verify C, H, Br content (±0.3% deviation).

Q. What safety precautions are critical during handling?

- Hazard mitigation :

- Skin/eye protection : Wear nitrile gloves and safety goggles (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers at 20°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties of 9,9-Bis(3-bromophenyl)-9H-fluorene?

- DFT protocol :

- Functionals : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy for π-conjugated systems .

- Basis sets : 6-31G(d) for geometry optimization; aug-cc-pVDZ for excited-state calculations.

- Outputs : HOMO-LUMO gaps (~3.1 eV), charge transfer characteristics, and dipole moments.

Q. What role does steric hindrance from 3-bromophenyl groups play in optoelectronic applications?

- Structure-property analysis :

- Steric effects : Bulky bromine atoms at the 3-position reduce intermolecular π-π stacking, enhancing solubility in organic solvents (e.g., toluene, chlorobenzene) .

- Optoelectronic impact : Reduced aggregation improves charge carrier mobility in organic semiconductors (hole mobility: ~10⁻⁴ cm²/V·s) .

Q. How can researchers resolve contradictions in reported thermal stability data?

- Methodological adjustments :

- DSC/TGA : Conduct under nitrogen to avoid oxidative decomposition (degradation onset ~300°C) .

- Sample preparation : Ensure anhydrous conditions, as moisture can catalyze bromine loss at elevated temperatures.

- Cross-validation : Compare with fluorene analogs (e.g., 9,9-Bis(4-bromophenyl)-9H-fluorene melts at 126–130°C vs. 128°C for 3-substituted derivatives ).

Key Research Challenges

- Synthetic reproducibility : Side reactions (e.g., debromination) require strict stoichiometric control .

- Environmental impact : Brominated byproducts necessitate proper disposal via licensed waste management .

- Device integration : Balancing steric effects and charge transport remains critical for OLED/perovskite solar cell applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.